(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one
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Overview
Description
(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one is an organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the allylation of a cyclohexenone derivative, followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one: shares similarities with other cyclohexenone derivatives, such as:
Uniqueness
The unique combination of the allyl and trimethylsilyl groups in (4S,5S)-4-allyl-5-[2-(trimethylsilyl)ethyl]-2-cyclohexen-1-one imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
85808-04-4 |
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Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
(4S,5S)-4-prop-2-enyl-5-(2-trimethylsilylethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24OSi/c1-5-6-12-7-8-14(15)11-13(12)9-10-16(2,3)4/h5,7-8,12-13H,1,6,9-11H2,2-4H3/t12-,13-/m1/s1 |
InChI Key |
YDTZANZKGPAOQX-CHWSQXEVSA-N |
Isomeric SMILES |
C[Si](C)(C)CC[C@@H]1CC(=O)C=C[C@H]1CC=C |
Canonical SMILES |
C[Si](C)(C)CCC1CC(=O)C=CC1CC=C |
Origin of Product |
United States |
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